molecular formula C23H26N4O3S B3312525 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946318-56-5

4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312525
CAS No.: 946318-56-5
M. Wt: 438.5 g/mol
InChI Key: AFYNNWHNUQOUJA-UHFFFAOYSA-N
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Description

4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sophisticated chemical hybrid designed for medicinal chemistry and drug discovery research. Its molecular architecture integrates a pyridazine core—a heterocycle recognized for its significant pharmacological potential—linked to a piperidine moiety, a common feature in bioactive molecules that can influence receptor binding and pharmacokinetics . This specific pyridazin-3-yl-piperidine scaffold is associated with the development of compounds for investigating central nervous system (CNS) pathways . The molecule is further functionalized with a 4-ethoxybenzenesulfonamide group, a motif prevalent in the design of enzyme inhibitors. This combination suggests potential as a key intermediate or lead compound for researchers exploring new therapeutic agents, particularly in areas where pyridazine derivatives have shown promise, such as the modulation of inflammatory processes . This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-ethoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-2-30-20-10-12-21(13-11-20)31(28,29)26-19-8-6-18(7-9-19)22-14-15-23(25-24-22)27-16-4-3-5-17-27/h6-15,26H,2-5,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYNNWHNUQOUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated pyridazine intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The piperidine and pyridazine rings may also contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be contextualized against related sulfonamide derivatives (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (R-group) Molecular Weight (g/mol) Key Features
4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Target) Likely C23H27N5O3S* Ethoxy, piperidine ~473.6* Enhanced lipophilicity; pyridazine-piperidine synergy for target interaction
4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) C24H28N4O4S Butoxy, morpholine 492.57 Longer alkoxy chain; morpholine’s oxygen enhances solubility
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) C27H24F3N5O3 Trifluoromethyl, piperazine-carbonyl 547.51 Electron-withdrawing CF3 group; dual aromatic systems
N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9b) C27H23ClF3N5O3 Cl, CF3, piperazine-carbonyl 581.96 Halogen addition increases steric bulk and electronegativity

Substituent Effects on Physicochemical Properties

  • Alkoxy Chain Length : Replacing ethoxy (C2) with butoxy (C4) (e.g., G620-0599 ) increases molecular weight by ~18.97 g/mol and may enhance membrane permeability but reduce aqueous solubility.
  • Piperazine derivatives (e.g., 9a-b ) exhibit greater conformational flexibility due to the additional nitrogen, enabling diverse binding modes.
  • Electron-Withdrawing Groups : Compounds like 9a-b incorporate trifluoromethyl (CF3) and chloro groups, which elevate electronegativity and may enhance target affinity but reduce metabolic stability .

Biological Activity

4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure features an ethoxy group, a piperidinyl moiety, and a sulfonamide group, which are known to contribute to various biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and potential applications.

The biological activity of 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide primarily involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also modulate various signaling pathways involved in cellular processes such as inflammation and cancer cell proliferation.

Anticancer Properties

Preliminary studies suggest that 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may possess anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell signaling pathways could lead to reduced cell proliferation and increased apoptosis in tumor cells.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is attributed to its ability to modulate cytokine production and inhibit inflammatory mediators. This could make it a candidate for treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Several studies have assessed the biological activity of structurally related compounds. For instance:

Study Findings
Umesha et al. (2009)Investigated similar sulfonamide compounds for their antimicrobial activity against various pathogens, showing promising results in vitro.
Atobe et al. (2013)Explored pyrazole derivatives with similar structures that exhibited selective EP1 receptor antagonism, suggesting potential therapeutic roles in pain management.
Gajanan Khanage et al. (2013)Reported on the analgesic activity of pyrazole-based compounds, indicating that modifications in structure can enhance biological efficacy.

Q & A

Q. Advanced

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .
  • Kinetic Analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS) .

How can solubility and stability under physiological conditions be determined?

Q. Advanced

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Stability :
    • Thermal : TGA/DSC to assess decomposition temperatures (>200°C typical) .
    • Hydrolytic : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .

What strategies evaluate in vitro and in vivo toxicity?

Q. Advanced

  • In Vitro :
    • Cytotoxicity: MTT assay in primary hepatocytes (IC₅₀ > 50 µM desirable) .
    • Genotoxicity: Ames test for mutagenicity .
  • In Vivo :
    • Acute toxicity: OECD Guideline 423 in rodent models .
    • Pharmacokinetics: Plasma half-life (t½) and clearance via LC-MS/MS .

Which computational methods predict target interactions?

Q. Advanced

  • Docking : AutoDock Vina to screen against protein databases (e.g., PDB ID 4XYZ) .
  • QSAR Models : Train on datasets with >100 analogs to predict ADMET properties .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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